molecular formula C22H21N5O3S B2419563 N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895790-50-8

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2419563
CAS No.: 895790-50-8
M. Wt: 435.5
InChI Key: OOTXTFRHJMOECT-UHFFFAOYSA-N
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Description

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound featuring a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Mechanism of Action

Target of Action

The compound, also known as N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, influencing their activity and leading to changes in cellular processes .

Biochemical Pathways

The affected pathways depend on the specific target of the compound. For instance, if the compound targets carbonic anhydrase, it could affect processes related to pH regulation and electrolyte balance. If it targets cholinesterase, it could influence neurotransmission . The downstream effects of these interactions can lead to the observed pharmacological activities.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic parameters.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For example, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit cell proliferation. If it has antimicrobial activity, it could disrupt essential processes in microbial cells, leading to their death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence the compound’s absorption and distribution .

Biochemical Analysis

Biochemical Properties

N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound exhibits enzyme inhibition properties, which can modulate the activity of these enzymes, leading to potential therapeutic applications. The interactions are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the MAPK/ERK and PI3K/Akt signaling pathways, leading to altered cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function, as the downstream effects of enzyme inhibition are propagated through various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, including enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular function . These threshold effects highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and metabolism . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall pharmacological effects . Additionally, the compound can affect metabolic flux and metabolite levels, further influencing cellular function .

Transport and Distribution

The transport and distribution of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its pharmacological effects and therapeutic potential .

Subcellular Localization

N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization to introduce the oxalamide moiety. Common reagents include thiosemicarbazide, o-tolyl isothiocyanate, and oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to its combined thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring system enhances its potential as a versatile pharmacophore in drug design .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-5-3-4-6-18(14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-15-7-9-17(30-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTXTFRHJMOECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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